molecular formula C8H14O2 B2808887 [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol CAS No. 173203-63-9

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol

Cat. No.: B2808887
CAS No.: 173203-63-9
M. Wt: 142.198
InChI Key: HKRJRXMNHKISEI-UHFFFAOYSA-N
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Description

[5-(hydroxymethyl)spiro[23]hexan-5-yl]methanol is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused to a central hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including cyclization and reduction to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the spirocyclic structure efficiently .

Chemical Reactions Analysis

Types of Reactions

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol is unique due to its smaller ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRJRXMNHKISEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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